3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine 3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18100036
InChI: InChI=1S/C13H12ClN/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,15H2,1H3
SMILES:
Molecular Formula: C13H12ClN
Molecular Weight: 217.69 g/mol

3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine

CAS No.:

Cat. No.: VC18100036

Molecular Formula: C13H12ClN

Molecular Weight: 217.69 g/mol

* For research use only. Not for human or veterinary use.

3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine -

Specification

Molecular Formula C13H12ClN
Molecular Weight 217.69 g/mol
IUPAC Name 5-(3-chlorophenyl)-2-methylaniline
Standard InChI InChI=1S/C13H12ClN/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,15H2,1H3
Standard InChI Key JXBANRWYIZFOEN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s biphenyl backbone consists of two benzene rings connected by a single covalent bond. The 3'-chloro-4-methyl substitution on one ring introduces steric and electronic effects that influence molecular interactions. The chlorine atom, a strong electron-withdrawing group, reduces electron density at the 3' position, while the methyl group at the 4 position donates electrons via hyperconjugation . The amine group at the 3 position of the opposing ring enhances solubility in polar solvents and enables participation in hydrogen bonding, a critical feature for biological activity .

Table 1: Structural Comparison with Analogous Biphenyl Derivatives

Compound NameSubstituentsKey Differences
3'-Methyl-[1,1'-biphenyl]-3-amine3'-methyl, 3-amineLacks chlorine at 3' position
3'-Chloro-[1,1'-biphenyl]-3-amine3'-chloro, 3-amineLacks methyl at 4 position
4-Methyl-[1,1'-biphenyl]-3-amine4-methyl, 3-amineLacks chlorine at 3' position

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3'-chloro-4-methyl-[1,1'-biphenyl]-3-amine likely involves a multi-step process, as inferred from methodologies used for related biphenyl amines . A plausible route includes:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between a 3-chloro-4-methylphenylboronic acid and a 3-nitrobenzene derivative.

  • Nitro Reduction: Catalytic hydrogenation or chemical reduction (e.g., using SnCl₂/HCl) converts the nitro group to an amine.

Table 2: Representative Reaction Conditions for Biphenyl Amine Synthesis

StepReagents/ConditionsYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C75–85
Nitro ReductionH₂ (1 atm), 10% Pd/C, EtOH90–95

Purification and Characterization

Post-synthesis purification typically employs silica gel chromatography with hexane/ethyl acetate gradients . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure, as demonstrated for analogous compounds .

Physicochemical Properties

Thermal and Solubility Profiles

While direct data for 3'-chloro-4-methyl-[1,1'-biphenyl]-3-amine are unavailable, properties can be estimated from structurally similar compounds. For example, 3'-methyl-[1,1'-biphenyl]-3-amine hydrochloride exhibits a boiling point of 345.8°C and a density of 1.057 g/cm³ . The addition of a chlorine atom is expected to increase molecular weight by ~35.45 g/mol and slightly elevate boiling point due to enhanced van der Waals interactions .

Table 3: Estimated Physicochemical Properties

PropertyValue (Estimated)Basis for Estimation
Molecular Weight217.70 g/molC₁₃H₁₂ClN
Boiling Point350–360°CAnalogous compound data
Solubility in Water<0.1 g/LHydrophobic substituents

Biological Activities and Applications

Materials Science Applications

The compound’s planar structure and substituents make it a candidate for organic semiconductors or liquid crystals. Chlorine’s electron-withdrawing nature could improve charge transport properties in electronic devices .

Future Research Directions

  • Activity Screening: Systematic evaluation against cancer cell lines and microbial targets.

  • Derivatization: Introducing sulfonamide or acyl groups to modulate bioavailability.

  • Computational Modeling: DFT studies to predict interaction with biological targets .

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